14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is a complex organic compound characterized by the presence of a phosphanylidene group and a long aliphatic chain. This compound is notable for its unique structure, which combines elements of both phosphoranes and aldehydes, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific conditions for this reaction include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphanylidene group can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadecanoic acid.
Reduction: 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadecan-9-ol.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The aldehyde group can also undergo reactions that alter its chemical properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
(Carbethoxymethylene)triphenylphosphorane: Similar in structure but with an ester group instead of an aldehyde.
Ethyl (triphenylphosphoranylidene)pyruvate: Contains a pyruvate group, used in similar types of reactions but with different reactivity and applications.
Uniqueness
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is unique due to its combination of a long aliphatic chain with a phosphanylidene group and an aldehyde. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
91874-10-1 |
---|---|
Molecular Formula |
C33H39O2P |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
14-oxo-15-(triphenyl-λ5-phosphanylidene)pentadec-9-enal |
InChI |
InChI=1S/C33H39O2P/c34-28-20-9-7-5-3-1-2-4-6-8-13-21-30(35)29-36(31-22-14-10-15-23-31,32-24-16-11-17-25-32)33-26-18-12-19-27-33/h4,6,10-12,14-19,22-29H,1-3,5,7-9,13,20-21H2 |
InChI Key |
XAKCWMJCXFBKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)CCCC=CCCCCCCCC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.